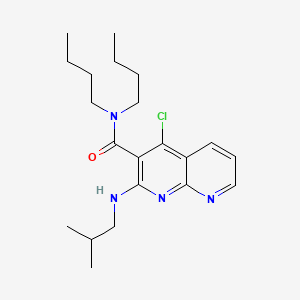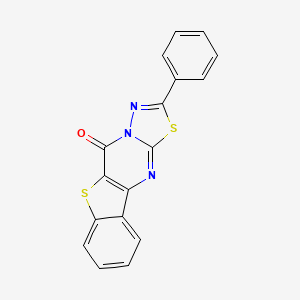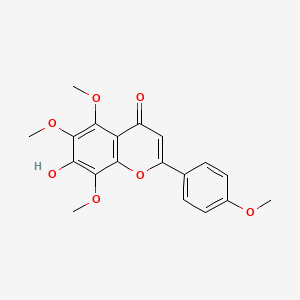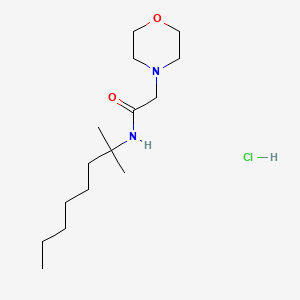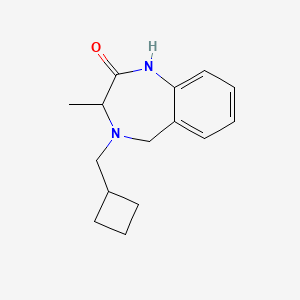
4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of aminobenzophenones with cyclobutylmethyl halides in the presence of a base, followed by cyclization to form the benzodiazepine ring . The reaction is often carried out under reflux conditions with solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry techniques, which offer advantages in terms of efficiency, scalability, and safety. Continuous flow synthesis involves the use of microreactors to carry out reactions in a controlled manner, allowing for precise control over reaction parameters and improved yields .
化学反応の分析
Types of Reactions
4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazepine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted benzodiazepines with different functional groups .
科学的研究の応用
4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant effects. The compound may also interact with other pathways and receptors, contributing to its overall pharmacological profile .
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Oxazepam: A benzodiazepine with anxiolytic and sedative properties.
Uniqueness
4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to its specific cyclobutylmethyl and methyl substitutions, which may confer distinct pharmacological properties compared to other benzodiazepines. These structural features can influence the compound’s binding affinity, selectivity, and overall efficacy .
特性
CAS番号 |
258849-84-2 |
|---|---|
分子式 |
C15H20N2O |
分子量 |
244.33 g/mol |
IUPAC名 |
4-(cyclobutylmethyl)-3-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H20N2O/c1-11-15(18)16-14-8-3-2-7-13(14)10-17(11)9-12-5-4-6-12/h2-3,7-8,11-12H,4-6,9-10H2,1H3,(H,16,18) |
InChIキー |
NFIVNLCCTFCAMV-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)NC2=CC=CC=C2CN1CC3CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


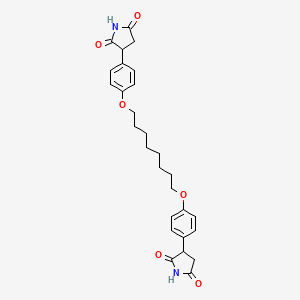
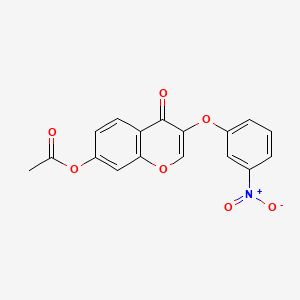
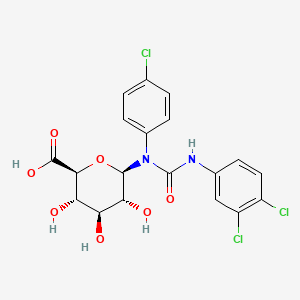

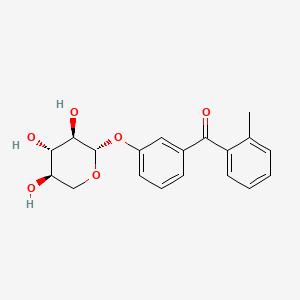

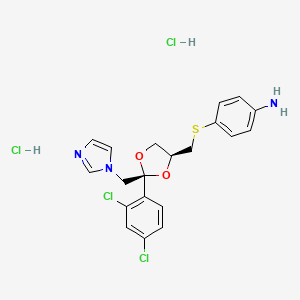
![4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid](/img/structure/B15186999.png)
